Méthacrylate de tributylétain

Vue d'ensemble

Description

Tributyltin methacrylate is an organotin compound widely used in various industrial applications. It is particularly known for its role in antifouling paints, which are used to prevent the growth of marine organisms on ships and underwater structures. This compound is a derivative of tributyltin, a class of organotin compounds that have been recognized for their potent biocidal properties.

Applications De Recherche Scientifique

Tributyltin methacrylate has several scientific research applications:

Marine Antifouling: It is extensively used in antifouling paints to prevent the growth of marine organisms on ships and underwater structures. This application helps in reducing drag and improving fuel efficiency.

Polymer Chemistry: The compound is used as a monomer in the synthesis of polymers with specific properties. These polymers find applications in coatings, adhesives, and sealants.

Biocidal Research: Tributyltin methacrylate is studied for its biocidal properties, particularly its effectiveness against a wide range of marine organisms. Research in this area aims to develop more effective and environmentally friendly antifouling agents.

Mécanisme D'action

Target of Action

Tributyltin methacrylate primarily targets the Nuclear receptor coactivator 2 and the Retinoic acid receptor RXR-alpha . These receptors play a crucial role in regulating gene expression and are involved in various biological processes, including cell proliferation, differentiation, and apoptosis .

Mode of Action

The compound interacts with its targets, leading to alterations in their function. Specifically, it binds to the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . This interaction can lead to changes in a range of reproductive, developmental, and metabolic pathways at the organism level .

Biochemical Pathways

Tributyltin methacrylate affects several biochemical pathways. It alters the steroid hormone biosynthesis and retinol metabolism pathways . These changes can impact both reproduction and lipogenesis functions . Furthermore, the ubiquitin proteasome system and immune system might be the toxicity target in organisms exposed to this compound .

Pharmacokinetics

It’s known that several factors such as the rates of uptake and elimination, chemical potency, and metabolic capacity are all important for identifying the most sensitive species for a given chemical .

Result of Action

Exposure to Tributyltin methacrylate can lead to a variety of effects at the molecular and cellular levels. It has been associated with oxidative damage in the hepatopancreas of certain species after exposure . Additionally, it can induce antioxidant enzymes’ activities . In humans, exposure can potentially lead to symptoms such as headaches, fatigue, and respiratory issues .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of Tributyltin methacrylate. For instance, it’s known to be especially hazardous to marine ecosystems . Its effects are known to occur at very low concentrations for molluscs, a fact that has more recently also been observed in fish species . Furthermore, it’s considered a persistent organic pollutant, indicating its potential for long-term environmental impact .

Analyse Biochimique

Biochemical Properties

Tributyltin methacrylate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to inhibit the activity of mixed-function oxidases, which are crucial for the metabolism of xenobiotics in organisms . Additionally, tributyltin methacrylate interacts with nuclear receptors such as the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor gamma (PPARγ), modulating the transcription of target genes involved in lipid metabolism and adipocyte differentiation .

Cellular Effects

Tributyltin methacrylate exerts various effects on different cell types and cellular processes. It has been shown to disrupt cell signaling pathways, leading to altered gene expression and cellular metabolism. For instance, tributyltin methacrylate can induce oxidative stress and inflammation in cells, affecting their normal function . In reproductive cells, it can impair ovarian folliculogenesis and uterine morphophysiology, leading to reproductive complications .

Molecular Mechanism

The molecular mechanism of action of tributyltin methacrylate involves its binding to nuclear receptors such as RXR and PPARγ. Once activated by a ligand, these receptors bind to DNA-specific PPAR response elements (PPRE) and modulate the transcription of target genes, such as acyl-CoA oxidase . This regulation affects the peroxisomal beta-oxidation pathway of fatty acids, adipocyte differentiation, and glucose homeostasis . Additionally, tributyltin methacrylate can inhibit enzyme activity, such as mixed-function oxidases, at high concentrations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tributyltin methacrylate can change over time. Initially, high concentrations of tributyltin are found in various tissues, including the brain, but these levels decrease rapidly as the compound is metabolized into monobutyltin, which persists for a longer duration . Long-term exposure to tributyltin methacrylate can lead to chronic toxicity, affecting cellular function and causing persistent oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of tributyltin methacrylate vary with different dosages in animal models. At low doses, it can cause subtle changes in cellular function, while higher doses can lead to significant toxicity and adverse effects. For example, in female mice, subchronic exposure to low doses of tributyltin methacrylate resulted in reduced ovarian reserve and uterine gland number, along with other reproductive irregularities . High doses can cause severe toxicity, including endocrine disruption and reproductive complications .

Metabolic Pathways

Tributyltin methacrylate is involved in various metabolic pathways, primarily through its interaction with nuclear receptors such as RXR and PPARγ. These interactions regulate the transcription of genes involved in lipid metabolism and adipocyte differentiation . Additionally, tributyltin methacrylate can inhibit detoxifying enzyme systems, such as cytochrome P-450 and glutathione S-transferases, affecting the metabolism of other compounds .

Transport and Distribution

Tributyltin methacrylate is absorbed through the gut and skin, with approximately 20-50% absorption from the gut and about 10% from the skin . It can cross the blood-brain barrier and the placenta, leading to its distribution in various tissues, including the brain and fetus . The compound is primarily excreted via bile rather than urine .

Subcellular Localization

Tributyltin methacrylate can localize to various subcellular compartments, depending on its interactions with specific biomolecules. It can bind to nuclear receptors and modulate gene expression within the nucleus . Additionally, its interaction with cellular proteins can affect its localization and activity within different organelles .

Méthodes De Préparation

Tributyltin methacrylate can be synthesized through the reaction of tributyltin chloride with methacrylic acid. The reaction typically occurs in the presence of a base, such as sodium hydroxide, which facilitates the formation of the ester bond between the tributyltin and methacrylate groups. The reaction conditions often involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial production methods for tributyltin methacrylate involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Analyse Des Réactions Chimiques

Tributyltin methacrylate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water, tributyltin methacrylate can hydrolyze to form tributyltin hydroxide and methacrylic acid. This reaction is particularly relevant in marine environments where the compound is used as an antifouling agent.

Polymerization: The methacrylate group in tributyltin methacrylate can undergo free radical polymerization to form polymers. This reaction is often initiated by heat or light in the presence of a radical initiator.

Substitution: Tributyltin methacrylate can participate in nucleophilic substitution reactions, where the tributyltin group is replaced by other nucleophiles.

Common reagents used in these reactions include water for hydrolysis, radical initiators for polymerization, and various nucleophiles for substitution reactions. The major products formed from these reactions include tributyltin hydroxide, polymers of tributyltin methacrylate, and substituted tributyltin compounds.

Comparaison Avec Des Composés Similaires

Tributyltin methacrylate is part of a broader class of organotin compounds, which include:

- Tributyltin chloride

- Tributyltin oxide

- Tributyltin fluoride

- Tributyltin benzoate

- Tributyltin linoleate

Compared to these compounds, tributyltin methacrylate is unique due to its methacrylate group, which allows it to participate in polymerization reactions. This property makes it particularly valuable in the production of antifouling paints and specialized polymers. Additionally, its biocidal activity is comparable to other tributyltin compounds, but its ability to form polymers adds an extra dimension to its applications.

Propriétés

IUPAC Name |

tributylstannyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2.3C4H9.Sn/c1-3(2)4(5)6;3*1-3-4-2;/h1H2,2H3,(H,5,6);3*1,3-4H2,2H3;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPUCKLOWOWADAC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

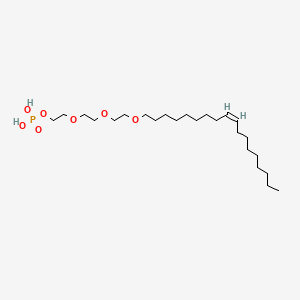

CCCC[Sn](CCCC)(CCCC)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26354-15-4 | |

| Record name | 2-Propenoic acid, 2-methyl-, tributylstannyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26354-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9035204 | |

| Record name | Tributyltin methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9035204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tributyltin methacrylate is a liquid. Irritates skin and eyes., Liquid; [CAMEO] Clear to straw colored liquid with an acrid odor; [MSDSonline] | |

| Record name | TRIBUTYLTIN METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tributyltin methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7516 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

>300 °C /Extrapolated/ | |

| Record name | TRIBUTYLTIN METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Relative density = 1.14 at 20 °C | |

| Record name | TRIBUTYLTIN METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0002 [mmHg], 2.25X10-4 mm Hg at 20 °C | |

| Record name | Tributyltin methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7516 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIBUTYLTIN METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The effects of tin alkyls on electron transfer and oxidative phosphorylation were studied. All tin alkyls effectively inhibit respiration of rat liver mitochondria. The action of bis(tributyl tin)oxide and dibutyl diisooctyl thioglycolate tin on the mitochondria in a state of dissociation is localized in the terminal step of the respiration chain. The other alkyls act in the site located before cytochrome c. The effect of bis(tributyl tin)oxide on ADP-activated respiration and dinitrophenyl-activated ATPase of intact mitochondria is similar to that of oligomycin. These effects might be explained by the presence of 2 electrophilic centers in a molecule of this compound. /Tin alkyls/, Tributyl and triphenyltins cause microtubule disassembly and disruption of the mitotic spindle and other elements of the cytoskeleton. This effect increases with increasing lipophilicity of the tin compound and may involve thio group modification by the organotins. /Organotin Pesticides/, Triorganotins inhibit several important sulfhydryl-dependant enzymes which has been attributed to their coordination with protein sulfhydryls and other functional groups. These enzymes include Na+,K+ ATPase, caspases involved in apoptosis, glutathione S-aryltransferase, hemoglobin, and cytochrome P450-dependant monooxygenases. /Organotin Pesticides/, TBT compounds inhibit oxidative phosphorylation and alter mitochondrial structure and function. | |

| Record name | TRIBUTYLTIN METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

2155-70-6 | |

| Record name | TRIBUTYLTIN METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tributyltin methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2155-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri-n-butylstannylmethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002155706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tributyltin methacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, tributylstannyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tributyltin methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9035204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributyl(methacryloyloxy)stannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRI-N-BUTYLSTANNYLMETHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQ3J70T6UN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIBUTYLTIN METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

16 °C | |

| Record name | TRIBUTYLTIN METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-Diamino-4,6-dimethyl-3-oxo-9-N-[(3R,6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-1-N-[(3R,6S,7R,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide](/img/structure/B1256344.png)

![3-chloro-N-propan-2-yl-5H-indazolo[2,3-a][3,1]benzoxazine-9-carboxamide](/img/structure/B1256345.png)

![3-[(3R,3aR,5aS,6R,7Z,9aS,9bS)-7-hydroxyimino-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propan-1-ol](/img/structure/B1256351.png)

![4-[(1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one](/img/structure/B1256352.png)

![[(1R,4S,4aS)-3-[(1S,2S,8R,11S,13S,15R)-8-acetyloxy-11-methoxy-2,6,6-trimethyl-12,14,16-trioxatetracyclo[8.6.0.01,13.02,7]hexadec-9-en-15-yl]-4-formyl-4-hydroxy-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] acetate](/img/structure/B1256356.png)